

digallic acid structure-activity relationship

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Digallic Acid

CAS No.: 536-08-3

Cat. No.: S526080

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SARMs Overview and Rationale

Selective Androgen Receptor Modulators (SARMs) are a class of non-steroidal, oral bioactive compounds that bind to androgen receptors. They were developed to provide the anabolic benefits of androgens (like testosterone) on muscle and bone, while having minimal androgenic effects on organs such as the prostate and liver [1] [2].

The primary rationale for their development was to create a function-promoting anabolic therapy for conditions like sarcopenia, cancer cachexia, osteoporosis, and frailty, without the dose-limiting adverse effects of traditional anabolic steroids [1].

Comparison of Key SARM Compounds

The table below summarizes the key SARM compounds discussed in the literature, their developmental status, and primary characteristics based on pre-clinical and clinical data.

SARM Compound (Common Names)	Primary Investigational Use	Key Structural Class	Reported Efficacy in Clinical Trials	Common Doses in Clinical Trials	Recreational Use Reports & Doses
Ostarine (Enobosarm, MK-2866, GTx-024) [3] [2]	Muscle wasting (e.g., in cancer), osteoporosis [2]	Not Specified	Significant increase in total lean body mass; decrease in fat mass in some trials [2].	~1-3 mg/day [2]	10-30 mg/day for 8-12 weeks [2]
Ligandrol (LGD-4033) [3] [2]	Muscle wasting, age-related frailty [2]	Not Specified	Dose-dependent increase in lean body mass and muscle strength [4] [2].	0.1-1.0 mg/day [2]	5-10 mg/day for 6-10 weeks [2]
Testolone (RAD-140) [3] [2]	Muscle wasting, breast cancer [2]	Not Specified	Still in early-stage clinical trials; pre-clinical data shows anabolic activity [2].	(In trials)	Reports of 12 mg/day [5]
Andarine (S-4, GTx-007) [3] [2]	Not Specified	Aryl-propionamide [1]	Early clinical trials suggested increases in lean body mass [1].	(In trials)	Commonly "stacked" with other SARMs [2]

Summary of Adverse Effects and Safety Data

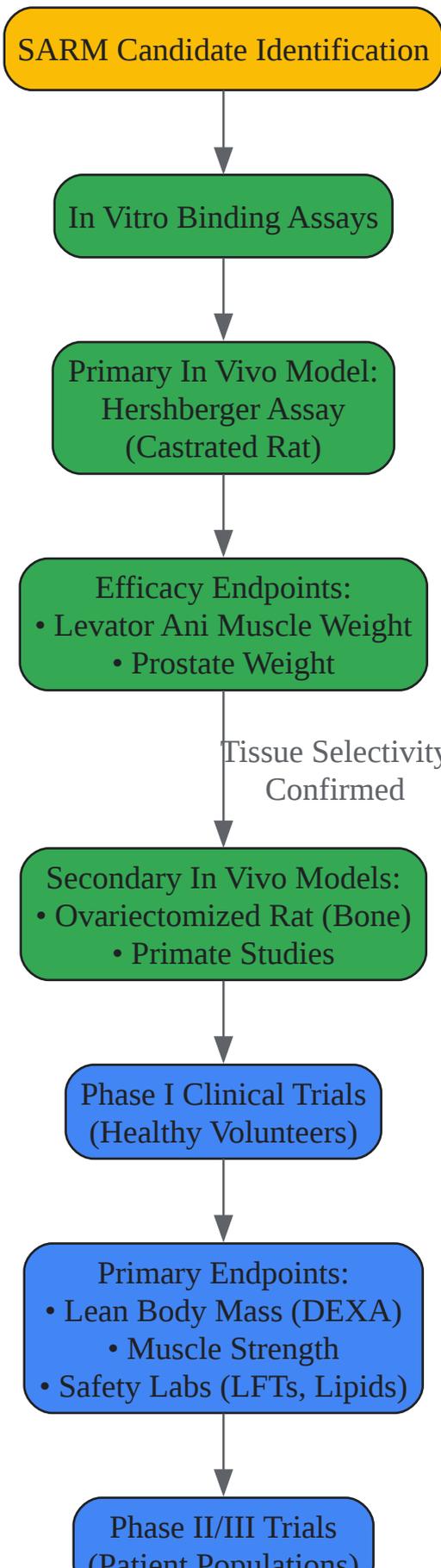
While clinical trials reported mild to moderate side effects, post-market surveillance and case reports of recreational use reveal more severe risks. The U.S. Food and Drug Administration (FDA) has issued strong warnings against the use of SARMs in body-building products [6] [7].

The table below quantifies the adverse events reported across clinical trials and post-market case reports.

Adverse Event	Frequency in Clinical Trials	Case Reports / Post-Market Surveillance
Liver Toxicity	Mild, reversible liver enzyme (ALT) elevations were relatively common (mean 7.1% across trials) [5].	Multiple cases of severe drug-induced liver injury (DILI) , cholestatic hepatitis, and acute liver failure, sometimes requiring hospitalization. Recovery can take months [4] [5] [8].
Endocrine Effects	Dose-dependent suppression of free testosterone, FSH, and LH reported with Ligandrol [2].	Reports of testicular shrinkage, infertility, and sexual dysfunction [6] [3].
Lipid Metabolism Alterations	Reductions in HDL ("good") cholesterol were consistently reported with Ostarine and Ligandrol [2].	---
Other Serious Events	Two cases of rhabdomyolysis reported in a trial for GSK2881078 [5].	Case reports of heart attack, stroke, psychosis, tendon rupture, and sleep disturbances [6] [5] [3].

Experimental Data and Methodologies

For researchers, understanding the experimental models and endpoints used to evaluate SARMs is critical. The following workflow visualizes a standard pre-clinical to clinical development pathway.





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Key Experimental Protocols:

- **In Vitro Binding Assays:** Determine compound affinity for the androgen receptor [1].
- **Hershberger Assay:** This is a classic castrated rat model. The primary endpoints are the weight of the levator ani muscle (anabolic indicator) and the ventral prostate (androgenic indicator). A selective SARM will fully or partially restore levator ani weight while having minimal effect on prostate weight [1].
- **Clinical Trial Endpoints:** Human trials primarily use Dual-Energy X-ray Absorptiometry (DEXA) to measure lean body mass, dynamometry for muscle strength, and serial blood tests for liver enzymes (ALT, AST), lipid panels (especially HDL), and hormone levels (testosterone, LH, FSH) [2].

Key Insights for Drug Development Professionals

- **The Illusion of Safety:** A significant driver of SARM misuse is the perception that they are safer than anabolic steroids. However, the severe adverse events reported from the illicit market demonstrate that this is not the case [3]. The purported "selectivity" does not eliminate organ toxicity.
- **Significant Dosing Disparity:** There is a vast gulf between the doses used in clinical trials and those used recreationally, which are often 10 times higher. This, combined with the tendency to "stack" multiple SARMS, greatly increases the risk of severe toxicity [2].
- **Market Contamination:** Analyses of products sold as SARMS online show a alarming lack of quality control. One study found that only 52% of products contained a SARM as the primary ingredient, while 39% contained other unapproved drugs, posing a significant unknown risk to consumers and complicating clinical assessment of reported effects [2] [8].

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To cite this document: Smolecule. [digallic acid structure-activity relationship]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b526080#digallic-acid-structure-activity-relationship]

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